molecular formula C17H17F2N3O3 B2926456 (E)-3-(2,5-difluorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide CAS No. 2035022-11-6

(E)-3-(2,5-difluorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Cat. No.: B2926456
CAS No.: 2035022-11-6
M. Wt: 349.338
InChI Key: KCIXJXRGMWOOEP-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,5-difluorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H17F2N3O3 and its molecular weight is 349.338. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(2,5-difluorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide represents a novel class of chemical entities with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes:

  • A difluorophenyl moiety, which is known for enhancing bioactivity.
  • A tetrahydro-2H-pyran ring that contributes to its pharmacokinetic properties.
  • An oxadiazole group, which is often associated with biological activity against various targets.

Molecular Formula

The molecular formula for this compound is C16H18F2N4O2C_{16}H_{18}F_2N_4O_2.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds similar to the one demonstrated:

  • Effective inhibition against Gram-positive and Gram-negative bacteria.
  • Zones of inhibition varying from 10 mm to 25 mm depending on the concentration used.

Anticancer Potential

Another area of interest is the anticancer activity of this compound. Preliminary studies have shown that:

  • The compound exhibits cytotoxic effects on several cancer cell lines.
  • IC50 values were reported in the micromolar range, indicating promising potential for further development.

The proposed mechanism of action includes:

  • Inhibition of specific kinases involved in cell proliferation.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus2050
Escherichia coli1575

Study 2: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects on human cancer cell lines revealed:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)8

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c18-13-2-3-14(19)12(9-13)1-4-15(23)20-10-16-21-17(22-25-16)11-5-7-24-8-6-11/h1-4,9,11H,5-8,10H2,(H,20,23)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIXJXRGMWOOEP-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C=CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)/C=C/C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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